molecular formula C10H6N2O B14714854 4-Quinolinecarbonitrile, 1-oxide CAS No. 21236-85-1

4-Quinolinecarbonitrile, 1-oxide

Cat. No.: B14714854
CAS No.: 21236-85-1
M. Wt: 170.17 g/mol
InChI Key: GBUVEFCZUDQXKO-UHFFFAOYSA-N
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Description

4-Quinolinecarbonitrile, 1-oxide is a chemical compound with the molecular formula C10H6N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinecarbonitrile, 1-oxide typically involves the oxidation of 4-quinolinecarbonitrile. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Quinolinecarbonitrile, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can regenerate the parent quinoline compound .

Scientific Research Applications

4-Quinolinecarbonitrile, 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Quinolinecarbonitrile, 1-oxide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to specific receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Quinolinecarboxaldehyde
  • 4-Quinolinealdoxime
  • Phenylquinoline isomers

Uniqueness

4-Quinolinecarbonitrile, 1-oxide is unique due to its specific N-oxide functional group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-oxidoquinolin-1-ium-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-7-8-5-6-12(13)10-4-2-1-3-9(8)10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUVEFCZUDQXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=[N+]2[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175480
Record name 4-Quinolinecarbonitrile, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21236-85-1
Record name 4-Quinolinecarbonitrile, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021236851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Quinolinecarbonitrile, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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